molecular formula C11H14BrNO B1404449 2-bromo-2-methyl-N-(4-methylphenyl)propanamide CAS No. 2322-49-8

2-bromo-2-methyl-N-(4-methylphenyl)propanamide

Cat. No. B1404449
CAS RN: 2322-49-8
M. Wt: 256.14 g/mol
InChI Key: JACCVMTWPGYZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-2-methyl-N-(4-methylphenyl)propanamide” is a chemical compound with the molecular formula C11H14BrNO . It is a derivative of propanamide .


Molecular Structure Analysis

The molecular structure of “2-bromo-2-methyl-N-(4-methylphenyl)propanamide” consists of a propanamide backbone with a bromine atom attached to the second carbon atom, a methyl group attached to the second carbon atom, and a 4-methylphenyl group attached as an amide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.14 . Other physical and chemical properties such as boiling point, density, and others are not provided in the search results.

Scientific Research Applications

  • Fluorescent ATRP Initiator : A study by Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

  • Vibrational Frequencies Analysis : Viana et al. (2016) investigated the molecular properties of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, using spectroscopy and computational approaches, highlighting the importance of understanding intramolecular interactions and isomerization processes (Viana et al., 2016).

  • Antimicrobial Properties : Research by Baranovskyi et al. (2018) focused on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. This study, which included derivatives of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties (Baranovskyi et al., 2018).

  • Mutagenic Effect Analysis : A study by Dolzani et al. (1992) examined the mutagenic effect of chiral or racemic 2‐bromo‐propanamides, including 2-bromo-2-methyl-N-(4-methylphenyl)propanamide, on Salmonella typhimurium TA 100, contributing to the understanding of the relationship between chemical structure and biological activity (Dolzani et al., 1992).

  • Synthesis of Azole Derivatives : Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, demonstrating the diverse applications in organic synthesis and potential antibacterial activity of these compounds (Tumosienė et al., 2012).

  • Quantum Chemical Studies : Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a drug structurally related to 2-bromo-2-methyl-N-(4-methylphenyl)propanamide, for treating prostate cancer. The study focused on evaluating the molecular properties and interaction mechanisms (Otuokere & Amaku, 2015).

  • Antimicrobial Properties of Bromo Derivatives : A study by Gorbovoi et al. (2008) synthesized and evaluated the antimicrobial properties of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes, expanding the understanding of the antimicrobial potential of such derivatives (Gorbovoi et al., 2008).

properties

IUPAC Name

2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCVMTWPGYZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-2-methyl-N-(4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-2-methyl-N-(4-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.